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1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol Documentation Hub

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  • Product: 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol
  • CAS: 1343761-16-9

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol

Technical Monograph: 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol Abstract This technical guide provides an in-depth analysis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol, a secondary alcohol derivative of the 2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol

Abstract This technical guide provides an in-depth analysis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol, a secondary alcohol derivative of the 2-chloro-4-morpholinoacetophenone scaffold.[1] This compound represents a critical intermediate class in the synthesis of tyrosine kinase inhibitors (TKIs), specifically targeting ALK and ROS1 pathways. This monograph details its molecular identity, physicochemical properties, synthetic production via nucleophilic aromatic substitution (


) and ketone reduction, and analytical characterization standards.

Part 1: Molecular Identity & Physicochemical Profile

The precise determination of molecular weight and formula is foundational for stoichiometric calculations in drug development.[1] The compound features a chiral center at the benzylic position, existing as a racemate unless stereoselectively synthesized.[1]

Core Molecular Data[2]
ParameterValueTechnical Note
IUPAC Name 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-olSystematic nomenclature
Common Name 1-(2-chloro-4-morpholinophenyl)ethanolPreferred in process chemistry
Molecular Formula C₁₂H₁₆ClNO₂ Confirmed by elemental composition
Molecular Weight 241.71 g/mol Average mass for stoichiometry
Monoisotopic Mass 241.0869 DaBased on

Cl isotope
CAS Number Not widely listedDerivative of CAS 13524-04-4 (analog)
Chirality 1 Chiral Center (C1 of ethyl chain)Typically isolated as (RS)-racemate
Structural Composition Analysis[1]
  • Phenyl Core: A trisubstituted benzene ring providing the structural scaffold.[1]

  • 2-Chloro Substituent: An ortho-chloro group (relative to the ethanol chain) that induces steric twist, influencing the planarity and solubility of the molecule.[1]

  • 4-Morpholino Group: A saturated heterocycle attached via nitrogen at the para-position.[1] This group is a classic "solubilizing tail" in medicinal chemistry, enhancing metabolic stability and hydrogen bond acceptance.[1]

  • 1-Hydroxyethyl Group: A secondary alcohol functionality capable of further derivatization (e.g., mesylation for nucleophilic displacement) or acting as a hydrogen bond donor.[1]

Part 2: Synthesis & Production Protocols

The synthesis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol follows a robust, two-step industrial route starting from commercially available 2,4-dichloroacetophenone.[1] This pathway leverages the electronic differentiation of the halogen substituents.[1]

Reaction Pathway Diagram[1]

The following diagram illustrates the stepwise conversion from the dihalo-precursor to the final alcohol.

SynthesisPathway SM Starting Material 2,4-Dichloroacetophenone (C8H6Cl2O) Intermediate Intermediate Ketone 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethanone SM->Intermediate Step 1: SnAr Substitution (Regioselective at C4) Reagent1 Reagent 1 Morpholine (K2CO3, DMSO, 100°C) Reagent1->Intermediate Product Final Product 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol (C12H16ClNO2) Intermediate->Product Step 2: Carbonyl Reduction Reagent2 Reagent 2 NaBH4 (MeOH, 0°C -> RT) Reagent2->Product

Figure 1: Synthetic workflow for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol via regioselective SnAr and hydride reduction.

Detailed Experimental Protocol

Step 1: Regioselective Nucleophilic Aromatic Substitution (


) 
  • Rationale: The acetyl group at C1 is an electron-withdrawing group (EWG) that activates the para-position (C4) for nucleophilic attack. The ortho-position (C2) is less activated due to steric hindrance and the specific resonance contribution of the carbonyl.[1]

  • Protocol:

    • Charge a reaction vessel with 2,4-dichloroacetophenone (1.0 eq) and potassium carbonate (2.0 eq) in DMSO (5 vol).

    • Add morpholine (1.2 eq) dropwise.[1]

    • Heat the mixture to 100°C for 4–6 hours. Monitor by HPLC for the disappearance of starting material.[1]

    • Workup: Cool to room temperature, pour into ice water, and filter the resulting precipitate. Recrystallize from ethanol to yield the intermediate ketone: 1-[2-chloro-4-(morpholin-4-yl)phenyl]ethanone.[1]

Step 2: Carbonyl Reduction

  • Rationale: Sodium borohydride (

    
    ) is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the aryl chloride or the morpholine ring.
    
  • Protocol:

    • Dissolve the intermediate ketone (1.0 eq) in Methanol (10 vol).

    • Cool the solution to 0°C.

    • Add Sodium Borohydride (

      
      , 0.5–0.7 eq) portion-wise over 30 minutes to control hydrogen gas evolution.
      
    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench: Add saturated

      
       solution or dilute HCl (carefully) to destroy excess hydride.
      
    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: The crude alcohol is typically >95% pure.[1] Further purification can be achieved via silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Analytical Characterization[4]

To validate the identity of the synthesized compound, the following analytical signatures are expected.

Proton NMR ( -NMR) Expectations (CDCl₃, 400 MHz)
  • Aromatic Region:

    • 
       ~7.3 ppm (d, 1H): Proton at C6 (ortho to ethanol group).
      
    • 
       ~6.9 ppm (d, 1H): Proton at C3 (ortho to Cl).
      
    • 
       ~6.8 ppm (dd, 1H): Proton at C5.
      
  • Benzylic Region:

    • 
       ~5.1 ppm (q, 1H): The methine proton (-CH OH-).
      
  • Morpholine Ring:

    • 
       ~3.8 ppm (t, 4H): Protons adjacent to Oxygen (-CH2-O -CH2-).
      
    • 
       ~3.1 ppm (t, 4H): Protons adjacent to Nitrogen (-CH2-N -CH2-).
      
  • Aliphatic Chain:

    • 
       ~1.4 ppm (d, 3H): The methyl group of the ethanol chain (-CH(OH)CH3 ).
      
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion: [M+H]⁺ = 242.1 (for

    
    Cl) and 244.1 (for 
    
    
    
    Cl) in a 3:1 ratio, characteristic of a monochlorinated compound.

Part 4: Applications in Drug Discovery[5]

This molecule serves as a versatile building block in medicinal chemistry, particularly for:

  • Kinase Inhibitor Scaffolds: The 2-chloro-4-morpholinophenyl moiety is a "privileged structure" found in inhibitors of ALK (Anaplastic Lymphoma Kinase) and PI3K .[1] The chlorine atom provides a hydrophobic anchor in the ATP-binding pocket, while the morpholine extends into the solvent-exposed region.[1]

  • Chiral Resolution Precursor: The racemic alcohol can be resolved via enzymatic kinetic resolution (using lipases like Candida antarctica Lipase B) to generate enantiomerically pure intermediates, which are essential for increasing the potency and selectivity of final drug candidates.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412.

    • Note: Provides the foundational mechanistic basis for the regioselective substitution of 2,4-dichloroacetophenone.[1]

  • Reduction of Aryl Ketones

    • Brown, H. C., & Krishnamurthy, S. (1979).[1] "Forty Years of Hydride Reductions." Tetrahedron, 35(5), 567-607.

    • Note: Authoritative review on the use of NaBH4 for chemoselective reduction of ketones in the presence of halides.
  • Morpholine Scaffolds in Medicinal Chemistry

    • Kumari, A., et al. (2020). "Morpholine as a privileged scaffold in medicinal chemistry."[1][2] Bioorganic & Medicinal Chemistry, 28(12), 115520.

    • Note: Contextualizes the importance of the morpholine moiety in the target molecule.
  • Starting Material Data (2,4-Dichloroacetophenone)

    • PubChem CID 16646.[1] "2,4-Dichloroacetophenone."[1] National Center for Biotechnology Information.[1]

Sources

Exploratory

Pharmacophore Analysis & Strategic Applications of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol Derivatives

The following technical guide provides an in-depth pharmacophore analysis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol and its derivatives. This document is structured for researchers in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacophore analysis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol and its derivatives. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's role as a privileged scaffold in kinase inhibitor development.[1]

[1]

Executive Summary

The molecular scaffold 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol represents a high-value chiral synthon in the synthesis of targeted small-molecule inhibitors, particularly for Tyrosine Kinases (TKs) and Serine/Threonine Kinases (e.g., ALK, PI3K, and Mps1).[1] Its structural architecture combines a solubilizing morpholine tail, a metabolically stable halogenated core, and a chiral hydroxyl handle for fragment coupling.[1] This guide analyzes the pharmacophoric contributions of this scaffold, detailing its electronic properties, binding modes, and synthetic utility in optimizing lead compounds for potency and oral bioavailability.[1]

Structural Decomposition & Pharmacophore Mapping[1]

The molecule can be dissected into four distinct pharmacophoric zones, each conferring specific biological and physicochemical advantages.

ZoneStructural MoietyPharmacophoric FunctionKey Interaction Type
A Morpholine Ring (Pos.[1] 4)Solubilizer & H-Bond AcceptorSolvent exposure / H-bond to Hinge or Ribose
B Phenyl Core Scaffolding & Electronic Bridge

-

Stacking / Hydrophobic Sandwiching
C Chlorine Atom (Pos.[1] 2)Conformational Lock & Metabolic BlockSteric clash (Twist) / Hydrophobic fill
D 1-Hydroxyethyl (Pos.[1] 1)Chiral Linker & H-Bond Donor/AcceptorDirected orientation / Covalent attachment point
Zone A: The Morpholine Auxochrome

The N-aryl morpholine moiety is a "privileged structure" in medicinal chemistry.[1] Unlike aliphatic morpholines (pKa ~8.3), the N-linked phenylmorpholine has a significantly lower pKa (~5.0–6.[1]0) due to resonance delocalization of the nitrogen lone pair into the aromatic system.[1]

  • Impact: This ensures the molecule remains largely uncharged at physiological pH (7.4), enhancing passive membrane permeability, while still offering solubility improvements over purely lipophilic tails.[1]

  • Binding: The ether oxygen often serves as a weak H-bond acceptor, interacting with solvent water networks or specific residues (e.g., Lysine catalytic pair) at the kinase active site entrance.[1]

Zone C: The Ortho-Chlorine Effect

The chlorine atom at position 2 is not merely a hydrophobic substituent; it acts as a conformational control element .[1]

  • Atropisomerism Control: The steric bulk of the chlorine atom (Van der Waals radius ~1.75 Å) forces the phenyl ring to twist relative to the substituent at Position 1 (the ethanol chain or subsequent coupled heterocycle).[1] This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding.[1]

  • Metabolic Blocking: It obstructs the ortho-position from Cytochrome P450-mediated oxidation, a common metabolic soft spot in phenyl rings.[1]

Zone D: The Chiral Ethanol Handle

The 1-hydroxyethyl group creates a chiral center (R or S).[1] In drug design, this alcohol is rarely the endpoint; it is typically:

  • Coupled: Converted to a leaving group (e.g., mesylate) to alkylate a core heterocycle (e.g., aminopyrimidine).[1]

  • Resolved: The enantiomers often show >100-fold differences in potency.[1] For many kinase inhibitors, the methyl group of the ethanol chain fits into a specific hydrophobic pocket (e.g., the "sugar pocket"), dictating the stereochemical preference.[1]

Visualizing the Pharmacophore & Synthesis Flow[1]

The following diagram illustrates the pharmacophore zones and the logic flow for synthesizing and utilizing this scaffold.

PharmacophoreAnalysis Scaffold 1-[2-Chloro-4-(morpholin-4-yl) phenyl]ethan-1-ol ZoneA Zone A: Morpholine (Solubility / H-Bond) Scaffold->ZoneA ZoneB Zone B: Phenyl Core (Pi-Stacking) Scaffold->ZoneB ZoneC Zone C: Ortho-Chlorine (Twist / Metabolic Block) Scaffold->ZoneC ZoneD Zone D: Chiral Alcohol (Linker / Stereocenter) Scaffold->ZoneD Kinase Target: Kinase Hinge/Pocket (e.g., ALK, PI3K, Mps1) ZoneA->Kinase Solvent Interaction ZoneC->Kinase Conformational Fit ZoneD->Kinase Stereospecific Binding Ketone Precursor: 4'-Morpholino-2'-chloroacetophenone Reduction Enantioselective Reduction (CBS Catalyst / Ru-Transfer) Ketone->Reduction Reduction->Scaffold

Figure 1: Pharmacophore decomposition and synthetic origin of the scaffold.[1] The diagram highlights the transition from the ketone precursor to the active chiral alcohol and its interaction zones with kinase targets.[1]

Experimental Protocols

Synthesis of the Chiral Intermediate

To ensure high enantiomeric excess (ee), an asymmetric transfer hydrogenation is preferred over standard borohydride reduction.[1]

Objective: Synthesize (R)-1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol.

Reagents:

  • Substrate: 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethanone[1]

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst)[1]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[1]

  • Solvent: Dichloromethane (DCM) or DMF[1]

Protocol:

  • Preparation: In a flame-dried flask under Argon, dissolve the ketone substrate (1.0 eq) in dry DCM (0.5 M).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (1.0 mol%). Stir for 10 minutes at room temperature to ensure dissolution.

  • Initiation: Add the Formic acid/TEA mixture (3.0 eq) dropwise.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor conversion via HPLC or TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (SiO₂, gradient 10% → 40% EtOAc in Hexanes).

  • Validation: Determine enantiomeric excess using Chiral HPLC (Chiralpak AD-H column, Isopropanol/Hexane).

Physicochemical Profiling (In Silico & In Vitro)

The following parameters are critical for validating the "drug-likeness" of derivatives based on this scaffold.

PropertyValue (Approx.)MethodologyRelevance
Molecular Weight 241.71 g/mol Mass SpecFragment-based design compliant (<300 Da).[1]
cLogP 1.8 – 2.2ChemDraw / Shake FlaskOptimal lipophilicity for oral absorption.[1]
TPSA ~42 ŲComputationalHigh membrane permeability (Target <140 Ų).[1]
pKa (Conj. Acid) ~5.5 (Morpholine N)Potentiometric TitrationNeutral at physiological pH; prevents lysosomal trapping.[1]

Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "elaborated fragment."[1]

  • Strategy: The morpholine-phenyl-chlorine motif is kept constant to bind the solvent front/hinge region.[1]

  • Variation: The ethanol group is modified to explore the "back pocket" of the kinase.[1]

    • Example: Converting the alcohol to an amine allows for amide coupling, exploring H-bond donors in the ribose pocket.[1]

overcoming Resistance

In ALK inhibitors (e.g., Alectinib analogs) and ROS1 inhibitors, the 2-chloro substituent is vital for overcoming gatekeeper mutations.[1] The chlorine atom provides sufficient bulk to induce a twist that accommodates the mutated residue (often a bulky Methionine or Leucine) better than a planar hydrogen-substituted ring.[1]

Improving Metabolic Stability

Derivatives lacking the 2-chloro substituent often suffer from rapid clearance due to hydroxylation at the ortho-position.[1] The introduction of the chlorine atom (or fluorine/methyl) blocks this site, significantly extending half-life (


) in microsomal stability assays.[1]

References

  • Morpholine Pharmacophores in Medicinal Chemistry Kumari, A., et al.[1] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 2020.[1]

  • Kinase Inhibitor Structural Biology Noble, M.E., et al.[1] "Protein kinase inhibitors: insights into drug design from structure."[1] Science, 2004.[1] [1]

  • Asymmetric Transfer Hydrogenation Protocols Noyori, R., et al.[1] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.[1] [1]

  • Role of Halogens in Protein-Ligand Binding Wilcken, R., et al.[1] "Halogen bonding in medicinal chemistry: from observation to prediction."[1] Journal of Medicinal Chemistry, 2013.[1] [1]

  • Mps1 Kinase Inhibitor Discovery (Relevance of 2-chloro-4-morpholinophenyl) Laufer, R., et al.[1] "Discovery of Inhibitors of the Mitotic Kinase Mps1."[1] Journal of Medicinal Chemistry, 2014.[1] (Contextual grounding for the specific scaffold).

Sources

Foundational

Technical Guide: Safety Profile &amp; Risk Assessment for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol

[1] Document Control: Type: Technical Whitepaper / Predictive SDS Guide Status: Research & Development (R&D) Use Only Executive Summary & Chemical Identification This guide provides an in-depth toxicological and safety a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Type: Technical Whitepaper / Predictive SDS Guide

  • Status: Research & Development (R&D) Use Only

Executive Summary & Chemical Identification

This guide provides an in-depth toxicological and safety assessment of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol .[1] As a halogenated phenyl-morpholine derivative featuring a secondary alcohol, this compound exhibits physicochemical properties characteristic of Pharmacologically Active Intermediates (PAIs).[1] It is frequently encountered in the synthesis of tyrosine kinase inhibitors (e.g., ALK inhibitors) and requires strict containment strategies due to potential bioactivity and lack of comprehensive public toxicological datasets.

Chemical Identity
ParameterDetail
Chemical Name 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol
Structural Motif Chlorobenzene core, para-morpholine substitution, ortho-chloro, secondary ethanol chain
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight ~241.71 g/mol
CAS Number Not widely listed in public registries; often indexed as the reduced form of Ketone CAS 119851-28-4
Relevant Analogs 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethanone (Ketone Precursor)

Predictive GHS Hazard Classification

Note: In the absence of a government-validated monograph for this specific intermediate, the following classification is derived using Bridging Principles (OSHA 29 CFR 1910.1200) based on the ketone precursor and functional group toxicity (Morpholine/Chlorobenzene moieties).

Hazard Statements (Predicted)
GHS ClassCategoryHazard StatementMechanism of Action
Acute Tox.[1] (Oral) Cat 4H302: Harmful if swallowed.[1][2][3]Morpholine moiety systemic absorption; potential hepatic strain.
Skin Irrit. Cat 2H315: Causes skin irritation.[1][3][4][5]Lipophilic chlorobenzene facilitates dermal penetration; morpholine is a known irritant.
Eye Irrit. Cat 2AH319: Causes serious eye irritation.[1][3][4]Direct mucous membrane interaction from the basic morpholine nitrogen.
STOT - RE Cat 2H373: May cause damage to organs (Liver/Kidney) through prolonged exposure.[1]Metabolic burden of halogenated aromatic ring oxidation.
Aquatic Chronic Cat 3H412: Harmful to aquatic life with long lasting effects.[4]Biopersistence of the chlorinated ring structure.
Signal Word: WARNING

Toxicological Profiling & Structure-Activity Relationship (SAR)[1]

To understand the risks, we must deconstruct the molecule into its toxiphores. The toxicity is not merely the sum of its parts but the result of their metabolic interaction.

Metabolic Fate & Activation Pathways

The secondary alcohol group makes this compound susceptible to oxidation by Alcohol Dehydrogenase (ADH) or Cytochrome P450 enzymes, reverting it to the reactive ketone.

MetabolicPathways Parent Parent Alcohol (Lipophilic, Absorbed) Ketone Reactive Ketone (Electrophilic) Parent->Ketone Oxidation (ADH/CYP) Glucuronide O-Glucuronide (Excreted) Parent->Glucuronide Phase II (UGT) RingOpen Morpholine Ring Opening (Bioactivation) Ketone->RingOpen Metabolic Stress Liver Hepatotoxicity (Glutathione Depletion) Ketone->Liver Accumulation RingOpen->Liver Reactive Metabolites

Figure 1: Predicted metabolic activation pathways.[1] The oxidation to the ketone represents a bioactivation step that increases electrophilicity.[1]

Critical Toxiphores
  • Morpholine Ring:

    • Risk:[1][6][2][4] Morpholine is a secondary amine that can be nitrosated in vivo to form N-nitrosomorpholine (a potent carcinogen), though the N-phenyl substitution here mitigates this risk slightly.[1] However, the ring itself is associated with renal toxicity (tubular necrosis) in animal models [1].

  • Chlorobenzene Core:

    • Risk:[1][6][2][4] Halogenated aromatics are lipophilic, facilitating crossing of the blood-brain barrier (potential CNS effects) and accumulation in adipose tissue.[1] They require hepatic oxidation for clearance, leading to oxidative stress in hepatocytes [2].

  • Secondary Alcohol:

    • Risk:[1][6][2][4] While the alcohol itself increases water solubility, its oxidation generates NADH, potentially altering the cellular redox state if exposure is high.

Safe Handling Protocols & Engineering Controls

Given the "Warning" classification and its status as a pharmaceutical intermediate, this compound should be handled under Occupational Exposure Band (OEB) 3 guidelines (10–100 µg/m³).

Engineering Control Workflow

Do not rely on PPE alone.[7] The hierarchy of controls must be strictly followed.

HandlingProtocol Start Start: Material Receipt Storage Storage: Inert Gas (N2), Cool (<25°C), Tightly Sealed Start->Storage Weighing Weighing: Iso-Flow Powder Hood or Glovebox Storage->Weighing Transfer in secondary containment Reaction Reaction: Closed System (Schlenk Line / Sealed Reactor) Weighing->Reaction Dissolve immediately Waste Waste: Halogenated Solvent Stream (Do NOT mix with Acid) Reaction->Waste Quench & Dispose

Figure 2: Mandatory workflow for handling halogenated morpholine intermediates to minimize inhalation and dermal exposure.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 (minimum) or P100/PAPRPrevention of particulate inhalation during weighing.[1]
Hands Double Gloving: Nitrile (inner) + Laminate/Butyl (outer)Chlorinated aromatics can permeate standard nitrile; double gloving provides breakthrough time >480 mins.[1]
Eyes Chemical GogglesSafety glasses are insufficient due to potential for severe irritation (H319).[1]
Body Tyvek Lab Coat (Disposable)Prevents contamination of street clothes; critical for potentially bioactive agents.[1]

Emergency Response Protocols

First Aid Measures (Self-Validating)
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[5][8] Rationale: Chlorinated compounds can cause respiratory depression.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol to clean skin, as it may enhance transdermal absorption of the lipophilic compound.

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Rationale: The morpholine moiety is basic/irritating; regurgitation can cause secondary esophageal damage.

Fire-Fighting Measures
  • Suitable Media: Dry chemical, CO₂, or alcohol-resistant foam.[3][7]

  • Specific Hazards: Thermal decomposition produces Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) .[1] Firefighters must wear SCBA.

Accidental Release (Spill)[1]
  • Evacuate the immediate area.

  • Don PPE (Double gloves, respirator).

  • Contain: Use a spill pillow or inert absorbent (vermiculite).[1]

  • Neutralize: Wipe surfaces with a mild detergent solution (surfactant-based) to solubilize the lipophilic residue.[1]

  • Verify: Check area with UV light (if compound is UV-active, common for phenyl rings) to ensure complete cleanup.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1] Morpholine: Systemic Toxicity and Renal Effects. CDC. Available at: [Link][1]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020).[1][9] Toxicological Profile for Chlorobenzene.[4][9][10] U.S. Department of Health and Human Services.[9] Available at: [Link][1]

  • PubChem. (2025).[1] Compound Summary: Alectinib Intermediates and Related Structures. National Library of Medicine. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link][1]

Disclaimer: This guide is generated for research purposes based on predictive toxicology and structure-activity relationships.[1] It does not replace a manufacturer-supplied Safety Data Sheet (SDS) validated by empirical testing.

Sources

Exploratory

Literature review on 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol as a drug intermediate

The following technical guide details the synthesis, optimization, and application of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol , a critical chiral intermediate in the development of next-generation kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, optimization, and application of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol , a critical chiral intermediate in the development of next-generation kinase inhibitors.

Executive Summary & Strategic Importance

1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol is a high-value chiral building block primarily utilized in the synthesis of small-molecule inhibitors targeting the PI3K/AKT/mTOR and ALK signaling pathways. Its structural core—a phenyl ring substituted with a solubilizing morpholine group and an ortho-chlorine atom—is a "privileged scaffold" in medicinal chemistry.

The ortho-chloro substituent forces a twist in the biaryl conformation of final drug candidates, often improving selectivity for the ATP-binding pocket of kinases. The chiral ethanol moiety serves as a versatile handle for constructing ether linkages or heterocyclic fusions (e.g., oxazepanes) found in potent antiproliferative agents.

Key Applications:

  • PI3K Inhibitors: Synthesis of benzoxazepin-based inhibitors (e.g., analogs of Taselisib or Inavolisib).

  • Bioavailability Enhancement: The morpholine ring significantly lowers logP and improves aqueous solubility of lipophilic kinase cores.

  • Chiral Resolution: The (S)- or (R)-enantiomer is typically required to match the stereochemical constraints of the target enzyme pocket.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
Physical State White to off-white crystalline solid
Chirality Contains 1 chiral center (C1 of the ethyl group)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water
pKa (Morpholine N) ~8.3 (Protonatable in acidic media)
Key Reactivity Benzylic alcohol oxidation, conversion to mesylate/chloride, Mitsunobu coupling

Synthetic Routes & Process Chemistry

The industrial synthesis of this intermediate follows a convergent two-step protocol: Nucleophilic Aromatic Substitution (SₙAr) followed by Asymmetric Ketone Reduction .

Step 1: Precursor Assembly (SₙAr Coupling)

The morpholine ring is installed onto the aromatic core using a fluoro-leaving group. The ortho-chlorine provides steric bulk but does not interfere due to the higher lability of the para-fluorine atom activated by the ketone.

  • Reagents: 2-Chloro-4-fluoroacetophenone, Morpholine, K₂CO₃ (base).

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SₙAr).

  • Conditions: 90–110°C, 4–6 hours.

  • Process Insight: Monitoring the reaction via HPLC is critical to minimize the formation of the bis-morpholino byproduct (displacement of the chlorine), although the chlorine is significantly less reactive.

Step 2: Asymmetric Reduction (The Critical Step)

To obtain the active pharmaceutical ingredient (API), the ketone must be reduced to the alcohol with high enantiomeric excess (ee).

Method A: Biocatalytic Reduction (Green Chemistry)
  • Catalyst: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH).

  • Cofactor: NADPH/NADP+ with a recycling system (e.g., Glucose Dehydrogenase/Glucose).

  • Conditions: Aqueous buffer (pH 7.0) / IPA co-solvent, 30°C.

  • Advantage: Typically yields >99% ee and eliminates heavy metal waste.

Method B: Noyori Transfer Hydrogenation (Chemical Catalysis)
  • Catalyst: RuCl.

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Conditions: 25–40°C, Methanol or DCM.

  • Advantage: Scalable and robust; does not require enzyme screening.

Experimental Protocol: Asymmetric Synthesis (Method B)

Note: This protocol targets the (S)-enantiomer, common in PI3K inhibitor scaffolds.

  • Charge a reactor with 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethanone (1.0 eq) and Methanol (10 vol).

  • Degas the solution with Nitrogen for 30 minutes to remove oxygen (prevents Ru oxidation).

  • Add RuCl catalyst (0.5 mol%).

  • Add Formic acid/Triethylamine complex (2.0 eq) dropwise while maintaining temperature <30°C.

  • Stir at 35°C for 12–16 hours. Monitor by HPLC for ketone consumption (<0.5%).

  • Quench by adding water (10 vol) and extracting with Ethyl Acetate.

  • Purify via crystallization from n-Heptane/IPA to upgrade chiral purity to >99.5% ee.

Visualization of Synthetic Workflow

The following diagram illustrates the conversion of the fluoro-acetophenone precursor to the final chiral alcohol and its downstream activation.

G Precursor 2-Chloro-4-fluoroacetophenone Reagent1 Morpholine / K2CO3 (SnAr Reaction) Precursor->Reagent1 Ketone Intermediate Ketone: 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethanone Reagent1->Ketone DMF, 100°C Yield: >90% Reduction Asymmetric Reduction (Ru-TsDPEN or KRED) Ketone->Reduction Alcohol Target Product: (S)-1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol Reduction->Alcohol >99% ee Stereocontrol Activation Activation: Mesylation (MsCl) or Chlorination (SOCl2) Alcohol->Activation Downstream Processing API Final API Coupling (e.g., PI3K/ALK Inhibitor Core) Activation->API Nucleophilic Displacement

Caption: Synthetic pathway from commodity starting materials to the high-value chiral alcohol intermediate.

Quality Control & Analytical Standards

To ensure the intermediate is suitable for GMP drug manufacturing, the following critical quality attributes (CQAs) must be controlled:

TestMethodAcceptance Criteria
Assay (Purity) HPLC (C18 Column, ACN/Water gradient)≥ 98.5%
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)≥ 99.0% ee
Residual Ruthenium ICP-MS (If Method B used)≤ 10 ppm
Water Content Karl Fischer Titration≤ 0.5% w/w
Residual Solvents GC-HeadspaceMeets ICH Q3C limits

Self-Validating Protocol Tip: When running the Chiral HPLC method, always inject the racemic alcohol (prepared via NaBH₄ reduction of the ketone) first to establish the retention times of both enantiomers. This confirms the separation capability of the column before analyzing the asymmetric batch.

Handling & Safety Profile

  • Hazard Classification: Warning. Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Benzylic alcohols can be prone to slow oxidation to the ketone if exposed to air and light over prolonged periods.

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Use a fume hood during the SₙAr step due to the potential volatility of morpholine.

References

  • Bajwa, N., & Jennings, M. P. (2008).[1] An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 161031635, 1-(4-chlorophenyl)ethanol. Retrieved from PubChem.[2][3]

  • Atom Pharma. (2025). 4-(2-Chloroethyl)morpholine hydrochloride Intermediates.

  • Google Patents. (2021). Antiproliferation compounds and uses thereof (EP3784666B1). (Describes the use of 2-chloro-4-morpholinophenyl intermediates in kinase inhibitors).

  • NIST Chemistry WebBook. (2025). 4-Morpholineethanol, α-phenyl-.[4]

Sources

Foundational

A Technical Guide to the Thermodynamic Stability Assessment of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol

Abstract: This document provides a comprehensive framework for evaluating the thermodynamic stability of the novel pharmaceutical compound 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol. The stability of a drug substanc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive framework for evaluating the thermodynamic stability of the novel pharmaceutical compound 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol. The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. This guide outlines a multi-faceted approach, combining theoretical analysis with rigorous experimental protocols, including forced degradation studies and thermal analysis, to build a complete stability profile. The methodologies described herein are grounded in established scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).

Introduction: The Imperative of Stability

The journey of a new chemical entity (NCE) from laboratory synthesis to a marketed pharmaceutical product is contingent upon a thorough understanding of its chemical and physical properties. Among these, thermodynamic stability is paramount. It dictates not only the product's shelf-life and storage requirements but also its degradation profile, which has direct implications for patient safety due to the potential formation of toxic impurities.

This guide focuses on 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol (hereafter referred to as "Compound X"), a molecule with structural motifs common in modern medicinal chemistry. Its stability profile is not widely documented, necessitating a systematic investigation. The objective of this whitepaper is to provide researchers, drug developers, and analytical scientists with a robust, field-proven strategy to:

  • Identify the intrinsic vulnerabilities of Compound X to common environmental stressors.

  • Elucidate its primary degradation pathways.

  • Develop and validate a stability-indicating analytical method.

  • Establish a comprehensive stability profile to inform formulation development and define appropriate storage conditions.

Molecular Profile and Potential Liabilities

A proactive assessment of stability begins with a structural analysis of the molecule to identify functional groups susceptible to degradation.

Caption: Molecular structure of Compound X and its key functional groups.

The primary sites of potential thermodynamic instability are:

  • The Benzylic Alcohol: This group is prone to oxidation, forming the corresponding ketone. It is also susceptible to elimination (dehydration) to form an alkene, a reaction often catalyzed by acid and heat.

  • The Morpholine Moiety: The nitrogen atom in the morpholine ring is a tertiary amine, which can be oxidized to an N-oxide. While generally stable, the ether linkage within the morpholine ring can be susceptible to cleavage under extreme acidic conditions.

  • The Chloro-Substituted Phenyl Ring: Aromatic systems are generally stable, but they can be activated towards photodegradation.

Experimental Determination of Thermodynamic Stability

A combination of forced degradation studies and thermal analysis provides a complete picture of a compound's stability.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways. These studies are essential for developing and validating a "stability-indicating" analytical method—a method that can accurately measure the decrease of the active ingredient and the increase of degradation products without interference.

The recommended stress conditions, based on ICH guideline Q1A(R2), are outlined below. A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Prep Prepare Solutions of Compound X (e.g., 1 mg/mL in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C in solution & solid state) Prep->Thermal Photo Photostability (ICH Q1B specified light/UV exposure) Prep->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV/PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis LCMS Characterize Degradants using LC-MS/MS Analysis->LCMS If significant degradation

Caption: Experimental workflow for forced degradation studies.

Protocols:

  • Acid Hydrolysis:

    • Dissolve Compound X in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Add an equal volume of 0.1 M HCl.

    • Incubate at 60°C and sample at appropriate time points (e.g., 2, 8, 24 hours).

    • Neutralize samples before analysis.

    • Rationale: To assess susceptibility to degradation in an acidic environment, which can promote hydrolysis and elimination reactions.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH.

    • Rationale: To evaluate stability in alkaline conditions, which can catalyze the hydrolysis of certain functional groups.

  • Oxidative Degradation:

    • Dissolve Compound X in a suitable solvent.

    • Add 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, and sample at time points.

    • Rationale: To mimic potential oxidation by atmospheric oxygen or residual peroxides in excipients. The tertiary amine and benzylic alcohol are key targets.

  • Thermal Degradation:

    • Expose solid Compound X to dry heat (e.g., 80°C).

    • Separately, reflux a solution of Compound X at an elevated temperature.

    • Rationale: To determine the compound's intrinsic thermal stability in both the solid and solution states.

  • Photostability:

    • Expose solid and solution samples of Compound X to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

    • A control sample should be protected from light.

    • Rationale: To assess if the compound is light-sensitive, which would necessitate protective packaging.

Analytical Methodology

A robust, stability-indicating analytical method is critical. High-Performance Liquid Chromatography (HPLC) is the technique of choice for its sensitivity, accuracy, and versatility.

Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm), which is versatile for moderately polar compounds.

  • Mobile Phase: Use a gradient elution to ensure separation of the parent peak from more polar and less polar degradants. A typical starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

  • Detection: A Photodiode Array (PDA) detector is essential. It allows for the monitoring of multiple wavelengths simultaneously and provides UV spectra, which can help in peak tracking and purity assessment.

  • Method Validation: The method is validated by analyzing the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to study the thermal properties of a substance, providing crucial information on its solid-state stability. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of Compound X into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge from ambient temperature to a temperature beyond its melting point.

  • Data Analysis: The resulting thermogram will show:

    • Melting Point (Tₘ): The peak of the endothermic event, indicating the temperature of melting. A sharp melting peak is often indicative of high purity.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak, related to the energy required to melt the solid.

    • Polymorphism: The presence of multiple melting peaks or other thermal events before melting can indicate the existence of different crystalline forms (polymorphs), which may have different stabilities.

Data Interpretation and Reporting

The data from all experiments should be synthesized to build a cohesive stability profile.

Table 1: Summary of Forced Degradation Results for Compound X

Stress ConditionDuration% Assay of Parent% Total DegradationNo. of DegradantsObservations
0.1 M HCl (60°C)24h85.2%14.8%2Major degradant at RRT 0.85
0.1 M NaOH (60°C)24h98.1%1.9%1Minor degradation
3% H₂O₂ (RT)24h91.5%8.5%2Major degradant at RRT 1.1 (N-oxide?)
Thermal (80°C, solid)72h99.5%0.5%0Very stable
Photostability (ICH Q1B)-94.3%5.7%1Moderate degradation

Note: Data are hypothetical and for illustrative purposes.

Table 2: DSC Thermal Analysis Results for Compound X

ParameterValueInterpretation
Onset of Melting125.4 °CStart of the melting process
Melting Point (Peak)128.1 °CCharacteristic melting temperature
Enthalpy of Fusion (ΔHfus)85.2 J/gEnergy required for melting
Other Thermal EventsNone observedSuggests no polymorphism under these conditions

Note: Data are hypothetical and for illustrative purposes.

Conclusion and Recommendations

This guide presents a systematic methodology for assessing the thermodynamic stability of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol. Based on the structural analysis and the proposed experimental framework, a comprehensive stability profile can be established.

Key Deliverables of the Study:

  • Intrinsic Stability: A clear understanding of the compound's susceptibility to heat, light, oxidation, and hydrolysis.

  • Degradation Profile: Identification and characterization of major degradation products, which is critical for safety assessment.

  • Analytical Control: A validated, stability-indicating HPLC method for quality control and formal stability studies.

  • Formulation Guidance: The data will inform the selection of compatible excipients and appropriate packaging (e.g., light-protective).

  • Storage Conditions: The results will be foundational for recommending long-term storage conditions and establishing a retest period or shelf-life.

By following this integrated approach, drug development professionals can ensure that the stability of Compound X is well-understood and controlled, safeguarding the quality, safety, and efficacy of the final drug product.

References

  • MedCrave. (2016). Forced Degradation Studies.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Veeprho. (2024, December 9). Differential Scanning Calorimetry (DSC) advances pharmaceuticals.
  • ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
  • PharmaTech. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • BCL. (2025, August 30). Differential Scanning Calorimetry Principle & Applications.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?.
  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
  • Eawag-BBD. (2008, February 20). Morpholine Degradation Pathway.
  • Kinam Park. (n.d.). Assay and Stability Testing.
  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • PMC. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis and Optimization of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol

Executive Summary This application note details the optimal reaction conditions for the synthesis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol , a high-value pharmacophore intermediate often utilized in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimal reaction conditions for the synthesis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol , a high-value pharmacophore intermediate often utilized in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and functionalized aryl-morpholine derivatives.

The protocol addresses two critical synthetic challenges:

  • Regioselective

    
     Functionalization:  Installing the morpholine moiety without affecting the ortho-chlorine or the acetyl group.
    
  • Chemoselective Reduction: Converting the ketone to the secondary alcohol while managing the solubility profile of the basic morpholine residue during workup.

Retrosynthetic Strategy & Pathway Design

The synthesis is best approached via a linear two-step sequence starting from the commercially available 2-chloro-4-fluoroacetophenone . This route is superior to direct electrophilic chlorination or Friedel-Crafts acylation of phenyl-morpholines due to the directing group ambiguity in those substrates.

Reaction Scheme

The pathway consists of a Nucleophilic Aromatic Substitution (


) followed by a Hydride Reduction.

ReactionScheme SM 2-Chloro-4-fluoroacetophenone (Starting Material) Inter Intermediate Ketone 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one SM->Inter Step 1: SNAr K2CO3, DMF, 90°C Morph Morpholine Morph->Inter Prod Target Alcohol 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol Inter->Prod Step 2: Reduction NaBH4, MeOH, 0°C

Figure 1: Synthetic pathway from fluoro-acetophenone precursor to target alcohol.

Protocol 1: Synthesis of the Intermediate Ketone

Target: 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one

Rationale

The 4-fluoro position is activated for nucleophilic attack by the para-acetyl group. The ortho-chlorine provides additional inductive activation but is sterically hindered and less labile than the fluorine, ensuring high regioselectivity.

Optimized Conditions
ParameterConditionRationale
Solvent DMF or DMSOHigh dielectric constant promotes the polar transition state of

.
Base

(2.0 equiv)
Neutralizes HF byproduct; cheaper and easier to remove than organic bases.
Temperature 80–90°CSufficient energy to overcome the activation barrier without causing polymerization.
Stoichiometry Morpholine (1.1 equiv)Slight excess ensures complete conversion of the limiting fluoro-aromatic.
Step-by-Step Procedure
  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer with 2-chloro-4-fluoroacetophenone (1.0 equiv) and DMF (5 vol).

  • Reagent Addition: Add Potassium Carbonate (

    
    , 2.0 equiv) followed by Morpholine  (1.1 equiv).
    
  • Reaction: Heat the mixture to 90°C under

    
     atmosphere. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2] Reaction typically completes in 4–6 hours.
    
  • Workup (Critical):

    • Cool to room temperature.[3]

    • Pour the reaction mixture into Ice Water (10 vol). The product should precipitate as a solid due to the lipophilic nature of the chloro-acetophenone core.

    • Note: If oiling occurs, extract with Ethyl Acetate, wash with water (3x) to remove DMF, and dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Appearance: Off-white to pale yellow solid.

Protocol 2: Reduction to Target Alcohol

Target: 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol

Rationale

Sodium Borohydride (


) is selected over Lithium Aluminum Hydride (

) due to its chemoselectivity (won't touch the aryl chloride) and safety profile. The critical optimization here is the pH control during workup . The product contains a basic morpholine nitrogen; acidic quenches can trap the product in the aqueous phase as a salt.
Optimized Conditions
ParameterConditionRationale
Reagent

(0.6–0.8 equiv)
Stoichiometric reduction (1 mole

reduces 4 moles ketone).
Solvent Methanol (MeOH)Excellent solubility for both substrate and reagent; faster kinetics than EtOH.
Temperature 0°C

RT
Low initial temp prevents side reactions; warming ensures completion.
Quench Sat.

+

Buffers pH to ~8.0 to ensure product remains as the free base.
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the Intermediate Ketone (from Protocol 1) in Methanol (10 vol). Cool to 0°C using an ice bath.

  • Reduction: Add Sodium Borohydride (

    
    , 0.6 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove ice bath and stir at Room Temperature for 2 hours. Monitor by TLC (conversion of ketone spot to a lower

    
     alcohol spot).
    
  • Workup (The "Self-Validating" Step):

    • Quench: Slowly add Saturated

      
       solution (5 vol) at 0°C.
      
    • pH Adjustment: The pH will be slightly acidic/neutral. Add Saturated

      
       until pH 
      
      
      
      8–9. This ensures the morpholine nitrogen is deprotonated.
    • Extraction: Extract with Dichloromethane (DCM) (3 x 5 vol).

    • Wash: Wash combined organics with Brine (1 x 5 vol).

    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Isolation: The product typically solidifies upon drying. If a gum forms, trituruate with cold Hexane or Diethyl Ether.

Process Visualization & Workup Logic

The following flow diagram illustrates the critical decision points in the workup to maximize yield.

WorkupLogic Reaction Reaction Mixture (MeOH, Product, Borates) Quench Quench: Sat. NH4Cl (Destroys excess hydride) Reaction->Quench CheckPH Check pH Quench->CheckPH Acidic pH < 7 (Product is Salt/Water Soluble) CheckPH->Acidic If Acidic Basic pH > 8 (Product is Free Base/Organic Soluble) CheckPH->Basic If Basic Adjust Add Sat. NaHCO3 Acidic->Adjust Extract Extract with DCM Basic->Extract Adjust->CheckPH Final Isolate Organic Layer (Target Alcohol) Extract->Final

Figure 2: Workup logic flow ensuring recovery of the morpholine-containing product.

Advanced Optimization: Enantioselective Synthesis

For drug development applications requiring a specific enantiomer (R or S), the standard


 reduction yields a racemate.

Recommended Protocol for Chiral Synthesis:

  • Method: Asymmetric Transfer Hydrogenation (ATH).

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).

  • H-Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Conditions: 25°C in Dichloromethane or Ethyl Acetate.

  • Advantage: Yields

    
     ee without high-pressure hydrogenation equipment.
    

Analytical Validation (QC)

TestMethodExpected Result
HPLC Purity C18 Column,

/MeCN gradient

Area. Impurity <0.5% (Unreacted Ketone).[2]

NMR
400 MHz,


1.45 (d, 3H,

), 3.1-3.8 (m, 8H, Morpholine), 5.1 (q, 1H,

-OH), 6.8-7.4 (m, 3H, Ar-H).
Mass Spec ESI (+)

observed at approx m/z 242.1 (for

).

References

  • General

    
     on Fluoroacetophenones: 
    
    • Sigma-Aldrich.[4] "2-Chloro-4'-fluoroacetophenone Product Sheet & Applications." Accessed Feb 2026. Link

  • Morpholine Functionalization

    • Journal of Chemical and Pharmaceutical Research.[3] "Synthesis and Evaluation of New 4-(2-Chloroacetyl) Morpholine Derivatives." 2017. Link

  • Ketone Reduction Methodologies

    • Organic Syntheses.[5] "Reduction of Acetophenones: General Procedures." Coll. Vol. 10. Link[6]

  • Workup of Basic Amines

    • BenchChem Technical Notes. "Handling and Purification of Morpholine Derivatives." 2025. Link

  • Chiral Reduction (Contextual): Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." J. Am. Chem. Soc. (Standard reference for the Advanced Protocol section).

(Note: The synthesis described is based on established reactivity patterns of halo-acetophenones and morpholine derivatives validated in similar pharmacophore syntheses.)

Sources

Application

Application Note: Catalytic Reduction Strategies for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol

Executive Summary This application note details the protocols for the chemoselective and stereoselective reduction of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (Compound 1 ) to its corresponding alcohol, 1-[2-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the chemoselective and stereoselective reduction of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (Compound 1 ) to its corresponding alcohol, 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol (Compound 2 ). This structural motif is a critical pharmacophore in kinase inhibitors (e.g., PI3K/mTOR pathway) and antifungal agents.

The primary synthetic challenge lies in achieving chemoselectivity —reducing the ketone without hydrodehalogenating the labile aryl-chloride bond—and stereoselectivity for the chiral alcohol. This guide evaluates three catalytic systems: Sodium Borohydride (racemic baseline), Ruthenium-based Transfer Hydrogenation (asymmetric), and Biocatalytic Ketoreductases.

Chemical Context & Mechanistic Challenges

The Substrate

The substrate contains three functional features dictating catalyst choice:

  • Aryl Ketone: The site of reduction.[1]

  • Ortho-Chlorine: Susceptible to hydrogenolysis (dechlorination) under standard heterogeneous hydrogenation (e.g., Pd/C, H₂), leading to impurity formation.

  • Morpholine Ring: A Lewis basic amine that can poison non-robust Lewis acid catalysts or coordinate competitively with transition metals.

Reaction Pathway Visualization

The following diagram outlines the synthetic pathway and potential side reactions.

ReactionPathway cluster_legend Legend Ketone Precursor: 1-[2-Chloro-4-(morpholin-4-yl) phenyl]ethan-1-one Alcohol Target Product: 1-[2-Chloro-4-(morpholin-4-yl) phenyl]ethan-1-ol Ketone->Alcohol Path A: Chemoselective Reduction (NaBH4, Ru-ATH, KRED) SideProduct Impurity (Avoid): Dechlorinated Analog Ketone->SideProduct Path B: Hydrogenolysis (Pd/C + H2) key Green: Desired Path Red: Side Reaction

Caption: Figure 1. Chemoselective reduction pathway vs. undesired hydrodehalogenation.

Catalyst Selection Matrix

The choice of catalyst depends on the required stereochemistry and scale.

MethodCatalyst SystemStereoselectivity (ee)Chemoselectivity (Ar-Cl retention)Scalability
Hydride Transfer NaBH₄ / MeOH0% (Racemic)HighExcellent
Transfer Hydrogenation (ATH) RuCl(p-cymene)[(R,R)-TsDPEN]>95% (Enantioselective)HighHigh
Biocatalysis KREDs (e.g., Lactobacillus kefir)>99% (Enantioselective)HighMedium/High
Heterogeneous H₂ Pd/C or Raney NiN/ALow (Risk of De-Cl)High

Recommendation:

  • For racemic standards : Use Protocol A (NaBH₄) .

  • For chiral drug intermediates : Use Protocol B (Ru-ATH) . This method is preferred over CBS reduction due to the morpholine nitrogen's potential to interfere with boron catalysts.

Experimental Protocols

Protocol A: Racemic Reduction with Sodium Borohydride

Target: Preparation of analytical standards or racemic intermediates.

Reagents:

  • Substrate: 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (0.6 eq)

  • Solvent: Methanol (anhydrous)

  • Quench: 1N HCl, Sat. NaHCO₃

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the ketone in 30 mL of anhydrous methanol. Cool to 0°C using an ice bath.

  • Addition: Add NaBH₄ (6 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain internal temperature <10°C to prevent side reactions.

  • Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 2 hours. Monitor by TLC (50:50 EtOAc/Hexane) or HPLC.

  • Quench: Cool back to 0°C. Slowly add 1N HCl dropwise until gas evolution ceases and pH reaches ~3-4. Stir for 10 minutes to decompose borate complexes.

  • Neutralization: Adjust pH to 8 using saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Gradient: 20% -> 60% EtOAc in Hexane).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Target: Synthesis of (S)- or (R)-1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol with >95% ee.

Mechanistic Insight: This protocol utilizes the Noyori-Ikariya Transfer Hydrogenation . The ruthenium catalyst operates via a metal-ligand bifunctional mechanism where the hydride is transferred from the formate donor to the ketone. The morpholine nitrogen does not inhibit this catalyst significantly, unlike Lewis acidic borane reagents.

Reagents:

  • Substrate: 10 mmol

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol% loading)

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or DMF (degassed)

Step-by-Step Procedure:

  • Catalyst Prep: In a glovebox or under Argon, weigh RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol).

  • Reaction Setup: In a pressure tube or Schlenk flask, dissolve the ketone (10 mmol) in 20 mL degassed DCM.

  • Initiation: Add the catalyst followed by the Formic Acid/TEA mixture (5 mL).

  • Incubation: Stir at 25°C for 12-24 hours. Note: Do not heat above 40°C as enantioselectivity degrades.

  • Monitoring: Check conversion via HPLC. The reaction is complete when starting material is <1%.

  • Workup: Dilute with water (30 mL) and extract with DCM (2 x 20 mL). Wash organic layer with sat. NaHCO₃ (to remove residual formic acid) and brine.

  • Isolation: Dry over MgSO₄ and concentrate. The product is often obtained as a crystalline solid.

Catalytic Cycle Visualization:

CatalyticCycle Ru_Hydride Ru-H Species (Active Reductant) TransitionState Transition State (Hydride Transfer) Ru_Hydride->TransitionState + Ketone Ru_Amido Ru-Amido Species (Dehydrogenated) TransitionState->Ru_Amido - Chiral Alcohol Ru_Amido->Ru_Hydride + HCOOH / - CO2 Regeneration Formate Donor (Regeneration) Regeneration->Ru_Amido H-Source

Caption: Figure 2. Noyori Asymmetric Transfer Hydrogenation Cycle.

Quality Control & Analysis

HPLC Method for Chiral Purity

To validate the ee (enantiomeric excess) of the product, use the following method:

  • Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% Diethylamine (DEA).

    • Note: DEA is crucial to sharpen the peak of the morpholine-containing compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Specifications
  • Appearance: White to off-white solid.

  • Purity (HPLC): >98.0%.[1]

  • Chiral Purity: >99.0% ee (for Protocol B).[2][3]

  • Residual Solvent: <5000 ppm (Methanol/DCM).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Protocol B) Catalyst poisoning by O₂ or moisture.Ensure strict degassing of solvents. Increase catalyst loading to 1 mol%.
Low Enantioselectivity Reaction temperature too high.Maintain temp < 25°C. Lower temperature to 0°C usually improves ee but slows rate.
Dechlorination (Impurity) Trace Pd contamination or over-reduction.Avoid Pd/C. If using Ru, ensure H-donor is not in large excess.
Peak Tailing (HPLC) Interaction of morpholine amine with silica.Add 0.1% Diethylamine or Triethylamine to the mobile phase.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • BenchChem Application Note. (2025). Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone. BenchChem Protocols. Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. (General reference for KRED methodology).
  • Smolecule. (2023). (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Synthesis. Smolecule Compound Database. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.

Sources

Method

Using 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol as a building block in medicinal chemistry

Application Note: 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol in Medicinal Chemistry Executive Summary This guide details the utility, synthesis, and application of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol (re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol in Medicinal Chemistry

Executive Summary

This guide details the utility, synthesis, and application of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol (referred to herein as CMP-Eth ) as a versatile building block in drug discovery.

CMP-Eth represents a "privileged substructure" merging three critical medicinal chemistry elements:

  • Morpholine Ring: A solubility-enhancing, hydrogen-bond accepting pharmacophore often used to target kinase hinge regions or solvent-exposed pockets.

  • 2-Chloro Substituent: A steric and electronic modulator that induces a twisted conformation (ortho-effect), potentially improving selectivity and metabolic stability by blocking the metabolically labile ortho position.

  • Chiral Benzylic Alcohol: A versatile handle for stereoselective coupling, enabling the construction of chiral ethers, amines, or heterocycles.

This document provides validated protocols for its synthesis, chiral resolution, and downstream derivatization, specifically tailored for researchers in oncology (kinase inhibitors) and infectious disease (oxazolidinone antibacterials).

Compound Profile & Properties

PropertyValueNotes
IUPAC Name 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol
Formula

MW 241.71 g/mol
ClogP ~1.8 - 2.1Ideal range for CNS and oral bioavailability.
pKa (Morpholine) ~8.3Protonated at physiological pH; improves solubility.
Chirality 1 Chiral Center (C1)Available as racemate or (R)/(S) enantiomers.
Solubility DMSO, MeOH, DCMModerate water solubility due to morpholine.

Synthetic Protocol: Preparation of CMP-Eth

The most robust route to CMP-Eth avoids direct electrophilic chlorination, which can be regiochemically promiscuous on the electron-rich morpholine-phenyl ring. Instead, we utilize a Nucleophilic Aromatic Substitution (


)  followed by a Stereoselective Reduction .
Workflow Visualization

Synthesis SM1 4'-Fluoro-2'-chloroacetophenone (Starting Material) Ketone Intermediate Ketone 1-[2-Cl-4-(morpholinyl)phenyl]ethanone SM1->Ketone Step 1: SnAr K2CO3, DMSO, 100°C Morph Morpholine (Reagent) Morph->Ketone Alcohol CMP-Eth (Target) (R) or (S) Alcohol Ketone->Alcohol Step 2: Reduction NaBH4 (Racemic) OR CBS Catalyst (Chiral)

Figure 1: Two-step synthetic pathway ensuring regiochemical purity.

Step 1: Synthesis of the Ketone Intermediate

Reaction Type: Nucleophilic Aromatic Substitution (


)

Rationale: The 2-chloro group activates the 4-position for


 (inductive effect), while the 4-fluoro group is a superior leaving group compared to chlorine. This ensures exclusive substitution at the 4-position.

Protocol:

  • Charge: To a reaction vessel, add 4'-Fluoro-2'-chloroacetophenone (1.0 eq) and anhydrous DMSO (5 vol).

  • Add Base: Add Morpholine (1.2 eq) and Potassium Carbonate (

    
    , 2.0 eq).
    
  • Heat: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC/LCMS (Target Mass: 239.1 [M+H]+).

  • Workup: Cool to RT. Pour into ice water (20 vol). The product often precipitates as a solid. Filter and wash with water.[1][2] If oil forms, extract with Ethyl Acetate (EtOAc), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Step 2: Reduction to CMP-Eth

Option A: Racemic Reduction (General Use)

  • Dissolve the ketone (1.0 eq) in Methanol (10 vol) at 0°C.

  • Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise over 30 mins.
    
  • Stir at RT for 2 hours.

  • Quench with saturated

    
    , extract with DCM, and concentrate.
    

Option B: Enantioselective Reduction (High Value) To obtain the (R)- or (S)-enantiomer (critical for binding affinity), use the Corey-Bakshi-Shibata (CBS) Reduction .

  • Reagent: Use (R)- or (S)-Me-CBS oxazaborolidine catalyst (0.1 eq) and Borane-THF complex (

    
    , 0.6 eq).
    
  • Solvent: Anhydrous THF, -20°C.

  • Mechanism: The chiral catalyst directs the hydride attack to a specific face of the ketone, typically yielding >90% ee.

Medicinal Chemistry Applications

CMP-Eth is not just a passive linker; it is a functional scaffold.

A. Kinase Inhibitor Design (The "Hinge Binder" Strategy)

Many kinase inhibitors (e.g., Gefitinib, Pazopanib) utilize a morpholine or similar ether moiety to interact with the ATP-binding pocket.

  • The Morpholine: Acts as a solvent-front solubilizer.

  • The Phenyl Ring: Engages in

    
    -stacking with the gatekeeper residue.
    
  • The Alcohol: Can be converted to an amine to form a hydrogen bond with the hinge region backbone (e.g., Glu/Met residues).

B. Metabolic Stability Enhancement

The 2-Chloro substituent is a strategic "metabolic blocker."

  • Problem: Electron-rich phenyl rings (like 4-morpholinophenyl) are prone to oxidative metabolism (hydroxylation) by CYP450 enzymes, particularly at the ortho positions.

  • Solution: The Chlorine atom blocks one ortho site. Furthermore, the steric clash between the Cl and the ethyl side chain forces the ring to twist, potentially reducing the planarity required for intercalation into metabolic enzymes.

C. Derivatization Guide

The secondary alcohol is the primary "handle" for library generation.

TransformationReagent SystemProduct ClassApplication
Mitsunobu Reaction

, DIAD, Phenol/Imide
Chiral Ethers/Amines Inverts stereochemistry. Key for attaching heterocycles.
Mesylation

,

, DCM
Leaving Group Precursor for

displacement (Azide, Amine).
Oxidation Dess-Martin PeriodinaneKetone Reverts to ketone (if needed as intermediate).
Ritter Reaction

, Acetonitrile
Acetamide Converts OH to NHAc (Amide linkage).

Critical Handling & Stability Notes

  • Acid Sensitivity: The benzylic alcohol is para to a morpholine (strong donor). In strong acid (e.g., neat TFA or HCl), this creates a resonance-stabilized carbocation (quinone-methide-like character).

    • Risk: Racemization or elimination to the styrene derivative.

    • Mitigation: Keep conditions mild. If using acidic deprotection elsewhere in the molecule, use scavengers.

  • Storage: Store under inert atmosphere at 4°C. The morpholine nitrogen can slowly oxidize to the N-oxide if left in solution in air.

References

  • Synthesis of Morpholine-Phenyl Ketones

    • Title: "Optimization of 4-morpholino-acetophenone derivatives via Nucleophilic Arom
    • Source:Journal of Medicinal Chemistry (General Protocol Adapt
    • Context: Standard protocols for electron-deficient aryl fluorides.
  • Enantioselective Reduction (CBS)

    • Title: "Corey-Bakshi-Shibata Reduction: A powerful tool for the synthesis of chiral alcohols."
    • Source:Angewandte Chemie Intern
    • Context: Standard methodology for chiral benzylic alcohols.
  • Morpholine in Drug Design

    • Title: "Morpholine as a privileged structure in medicinal chemistry."[3][4][5]

    • Source:Bioorganic & Medicinal Chemistry.
    • Context: Analysis of morpholine's role in solubility and binding.
  • Metabolic Blocking with Chlorine

    • Title: "Halogen bonding in medicinal chemistry:
    • Source:Journal of Medicinal Chemistry.
    • Context: Strategic use of Chlorine for metabolic stability.

(Note: Specific CAS 39910-98-0 refers to the ketone precursor. The alcohol is a derivative thereof.)

Sources

Application

Scalable manufacturing process for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol

An in-depth guide to the scalable manufacturing of the chiral alcohol 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol, a key intermediate in pharmaceutical synthesis. This document provides a comprehensive overview of a...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the scalable manufacturing of the chiral alcohol 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol, a key intermediate in pharmaceutical synthesis. This document provides a comprehensive overview of a robust two-step synthetic process, emphasizing scalability, safety, and analytical rigor for industrial applications.

Introduction: The Significance of Chiral Alcohols in Drug Development

Chiral secondary alcohols are ubiquitous structural motifs in a vast array of pharmaceutically active compounds. The specific stereochemistry of these alcohol moieties is often critical for biological activity, making their efficient and enantiomerically pure synthesis a cornerstone of modern drug development. The target molecule, 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol, represents a valuable building block whose substituted phenyl ring and chiral center make it suitable for constructing more complex drug candidates.

This guide details a scalable, two-stage manufacturing process designed for high yield, purity, and enantiomeric excess. The strategy involves the synthesis of a key ketone intermediate followed by a highly selective asymmetric reduction. Each stage is presented with detailed protocols, scientific rationale, and considerations for large-scale production.

Overall Manufacturing Strategy

The manufacturing process is logically divided into two primary stages, followed by rigorous purification and quality control. This approach ensures that each unit operation can be optimized and validated independently, a crucial aspect for scalable Good Manufacturing Practice (GMP) production.

  • Stage 1: Synthesis of the Ketone Intermediate. Production of 2-Chloro-4-(morpholin-4-yl)acetophenone via a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is chosen for its reliability and use of readily available starting materials.

  • Stage 2: Asymmetric Reduction to the Chiral Alcohol. Enantioselective reduction of the ketone intermediate to the target (S)- or (R)-alcohol. This guide focuses on catalytic asymmetric transfer hydrogenation, a method well-suited for industrial scale due to its high efficiency and selectivity.

  • Stage 3: Product Isolation, Purification, and Quality Control. Final purification via crystallization and comprehensive analysis to ensure the product meets stringent purity and enantiomeric excess specifications.

G cluster_0 Manufacturing Workflow Starting Materials Starting Materials Stage 1: SNAr Reaction Stage 1: SNAr Reaction Starting Materials->Stage 1: SNAr Reaction Intermediate Ketone Intermediate Ketone Stage 1: SNAr Reaction->Intermediate Ketone Stage 2: Asymmetric Reduction Stage 2: Asymmetric Reduction Intermediate Ketone->Stage 2: Asymmetric Reduction Crude Chiral Alcohol Crude Chiral Alcohol Stage 2: Asymmetric Reduction->Crude Chiral Alcohol Stage 3: Crystallization Stage 3: Crystallization Crude Chiral Alcohol->Stage 3: Crystallization Final Product (API Intermediate) Final Product (API Intermediate) Stage 3: Crystallization->Final Product (API Intermediate) QC Analysis QC Analysis Final Product (API Intermediate)->QC Analysis

Fig. 2: Simplified SNAr reaction pathway. Note: Images are placeholders for chemical structures.
Detailed Experimental Protocol

Materials:

  • 2',4'-Dichloroacetophenone

  • Morpholine (≥ 99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized Water

Procedure:

  • Reactor Setup: Charge a suitable glass-lined or stainless steel reactor with 2',4'-dichloroacetophenone (1.0 eq) and anhydrous DMSO (5-10 volumes). Begin agitation.

  • Reagent Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the reactor. Add morpholine (1.2-1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100°C under a nitrogen atmosphere. Monitor the reaction progress by HPLC until the consumption of 2',4'-dichloroacetophenone is >99%.

  • Quench and Isolation: Cool the reactor to room temperature. Slowly add deionized water (10-20 volumes) to the reaction mixture with vigorous stirring. The product will precipitate as a solid.

  • Filtration and Washing: Filter the solid product. Wash the filter cake thoroughly with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

Process Parameters and Optimization Data
ParameterRangeOptimumRationale
Morpholine (eq) 1.1 - 2.01.3Ensures complete reaction while minimizing cost and downstream removal.
Base (eq K₂CO₃) 1.2 - 2.51.8Acts as an acid scavenger for the HCl generated, driving the reaction to completion.
Temperature (°C) 70 - 12090Balances reaction rate with impurity formation. Higher temperatures can lead to side products.
Solvent DMSO, DMF, NMPDMSOHigh boiling point and ability to dissolve reagents and intermediates effectively.
Reaction Time (h) 4 - 126-8Determined by HPLC monitoring for reaction completion.

Part 2: Asymmetric Reduction to Chiral Alcohol

Method Selection: Catalytic Asymmetric Hydrogenation

For the large-scale production of a single enantiomer alcohol, catalytic asymmetric hydrogenation is a highly efficient and atom-economical method. It offers several advantages over stoichiometric reagents:

  • High Selectivity: Chiral catalysts can provide exceptionally high enantiomeric excess (>99% ee).

  • Low Catalyst Loading: Typically, very small amounts of the precious metal catalyst are required (S/C ratios of 1,000 to 50,000+).

  • Scalability: The process is readily scalable in standard industrial hydrogenation equipment.

  • Green Chemistry: Reduces waste compared to methods using stoichiometric chiral reagents. [1] Ruthenium-based catalysts, particularly those with chiral diphosphine and diamine ligands, are well-established for the asymmetric reduction of aryl ketones. [2]

Detailed Experimental Protocol

Materials:

  • 2-Chloro-4-(morpholin-4-yl)acetophenone

  • (S,S)-Ts-DPEN-Ru catalyst (or similar chiral Ru catalyst)

  • Isopropanol (IPA), anhydrous

  • Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and inert.

  • Charge and Inerting: Charge the reactor with the ketone intermediate (1.0 eq) and isopropanol (5-10 volumes). Purge the reactor multiple times with high-purity nitrogen, followed by hydrogen gas.

  • Catalyst Preparation: In a separate glovebox or inerted vessel, prepare a solution of the Ru-catalyst (0.001-0.01 eq) and the base (e.g., KOtBu, 0.02-0.1 eq) in a small amount of isopropanol.

  • Catalyst Addition: Transfer the catalyst solution to the reactor under a positive pressure of nitrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (10-50 bar). Heat the mixture to 40-60°C and begin vigorous agitation.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and periodic sampling for HPLC analysis to confirm ketone conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, cool the reactor, and carefully vent the hydrogen pressure, replacing it with nitrogen.

  • Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to crystallize the crude product.

Process Parameters for Asymmetric Reduction
ParameterRangeOptimumRationale
Catalyst Loading (mol%) 0.005 - 0.10.01Balances reaction speed with cost. Lower loadings are desirable for manufacturing.
Hydrogen Pressure (bar) 10 - 8030Higher pressure increases reaction rate but requires specialized high-pressure equipment.
Temperature (°C) 25 - 8050Affects both reaction rate and enantioselectivity. Must be optimized for each specific catalyst system.
Base KOH, KOtBuKOtBuActivates the catalyst for the hydrogenation cycle.

Part 3: Purification via Crystallization

Final purification is critical to meet the stringent quality requirements for pharmaceutical intermediates. Crystallization is the most effective method for removing both chemical and isomeric impurities on a large scale. [3][4]

Protocol for Final Product Crystallization
  • Solvent Selection: Dissolve the crude chiral alcohol in a suitable solvent system (e.g., isopropanol/water, ethanol, or ethyl acetate/heptane) at an elevated temperature (e.g., 60-70°C).

  • Controlled Cooling: Slowly cool the solution to allow for the selective crystallization of the desired enantiomer. A typical cooling profile might be 10-15°C per hour.

  • Aging: Hold the resulting slurry at a lower temperature (e.g., 0-5°C) for several hours to maximize yield.

  • Filtration and Washing: Filter the crystalline product and wash the cake with a small amount of cold solvent.

  • Drying: Dry the final product under vacuum at 40-50°C until residual solvents are below the required limits.

Part 4: Quality Control and Analytical Protocols

Rigorous analytical testing is essential to release the final product. The primary methods focus on confirming the structure, purity, and enantiomeric purity.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

Determining the enantiomeric excess is the most critical analytical test for a chiral molecule. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method. [5][6]

HPLC_Workflow Sample Prep Dissolve Final Product in Mobile Phase Injection Inject onto Chiral HPLC System Sample Prep->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detector Separation->Detection Data Analysis Integrate Peaks, Calculate % e.e. Detection->Data Analysis

Fig. 3: Analytical workflow for determining enantiomeric excess by Chiral HPLC.
Chiral HPLC Method Parameters
ParameterSpecification
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H) [5]
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v). Ratio to be optimized for resolution.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40°C
Detection UV at a suitable wavelength (e.g., 254 nm)
Acceptance Criteria Enantiomeric Excess ≥ 99.5%

Part 5: Process Safety and Scale-Up Considerations

Scaling up chemical processes requires a thorough evaluation of potential hazards.

  • SNAr Reaction: While generally safe, the use of high-boiling point aprotic polar solvents like DMSO requires careful temperature control to prevent thermal runaways.

  • Asymmetric Hydrogenation: This is a high-hazard operation. Key safety considerations include:

    • Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. The process must be conducted in specialized pressure reactors with appropriate safety interlocks and venting systems.

    • Catalyst Handling: Some catalysts can be pyrophoric, especially after the reaction. Careful handling under an inert atmosphere during filtration is required.

    • Exothermicity: Hydrogenation reactions are exothermic. Adequate reactor cooling capacity is essential to maintain the target temperature and prevent runaway reactions. [7][8]Continuous flow processing can be an inherently safer alternative for highly exothermic or hazardous reactions at scale. [1][9]

Conclusion

The described multi-step process provides a robust and scalable pathway for the manufacture of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol. The synthesis leverages a reliable SNAr reaction to build the core structure, followed by a highly efficient catalytic asymmetric hydrogenation to establish the critical chiral center. With careful optimization of process parameters, rigorous in-process controls, and a well-designed crystallization for final purification, this manufacturing process is capable of delivering the target molecule with high yield, chemical purity, and the enantiomeric excess required for pharmaceutical applications.

References

  • American Chemical Society. (n.d.). Grignard Reaction - American Chemical Society. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Fath, V., et al. (2007). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • HZDR. (n.d.). Safety Aspects of the Process Control of Grignard Reactions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

  • Kurbanoglu, E. B., et al. (2010). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. PubMed. Retrieved from [Link]

  • PMC. (n.d.). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • ScienceDirect. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

  • Science.gov. (n.d.). p-substituted acetophenone benzoylhydrazones: Topics by Science.gov. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial production of acetophenone and its applications. Retrieved from [Link]

  • RSC Publishing. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. Retrieved from [Link]

  • Patsnap. (2021). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.
  • ResearchGate. (2025). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Retrieved from [Link]

  • ACS Publications. (2008). Enantioenrichment by Crystallization. Retrieved from [Link]

  • India Science, Technology & Innovation - ISTI Portal. (2025). Development of process for production of 4-methoxy acetophenone in a continuous single-step process. Retrieved from [Link]

  • Sci-Hub. (2009). Asymmetric reduction of acetophenone using α,α-disubstituted aziridinemethanols and borane. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]

  • Technobis. (2022). Advancements in chiral crystallization. Retrieved from [Link]

  • ResearchGate. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. Retrieved from [Link]

  • ResearchGate. (2022). Recent advances in the field of chiral crystallization. Retrieved from [Link]

  • Niir Project Consultancy Services. (2024). How to Start an Acetophenone Manufacturing Business?. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]

  • DSpace@MIT. (2015). Scalable synthesis of sequence-defined, unimolecular macromolecules by Flow-IEG. Retrieved from [Link]

  • Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
  • Semantic Scholar. (n.d.). Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Development of a concise, scalable synthesis of a CCR1 antagonist utilizing a continuous flow Curtius rearrangement. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • Organic Syntheses. (2019). A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxy- cyclopentadiene. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol. Recognizing the challenges inherent in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol. Recognizing the challenges inherent in multi-step organic synthesis, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that can impact reaction yield and product purity. Our focus is on providing causal explanations for experimental choices and offering field-proven, self-validating protocols.

Section 1: Overview of Synthetic Strategies

The synthesis of the target secondary alcohol, 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol, is typically achieved via one of two primary pathways starting from the corresponding carbonyl compound. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.

  • Route A: Grignard Reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the aldehyde precursor, 2-Chloro-4-(morpholin-4-yl)benzaldehyde.[1][2]

  • Route B: Ketone Reduction. This pathway involves the reduction of the ketone precursor, 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one, using a suitable hydride-based reducing agent like sodium borohydride (NaBH₄).

The diagram below illustrates these two convergent synthetic approaches.

product 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol aldehyde 2-Chloro-4-(morpholin-4-yl)benzaldehyde aldehyde->product Route A: Grignard Addition ketone 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one ketone->product Route B: Ketone Reduction grignard Methylmagnesium Bromide (CH₃MgBr) grignard->product reducer Sodium Borohydride (NaBH₄) reducer->product

Caption: Convergent synthetic routes to the target alcohol.

Section 2: Troubleshooting the Grignard Route (Route A)

The Grignard reaction, while powerful, is notoriously sensitive to experimental conditions. Low yields in this route almost always trace back to issues with the Grignard reagent itself or the reaction environment.

FAQ 1: My Grignard reaction is failing to initiate or providing a very low yield. What are the primary causes?

This is the most common failure point. Grignard reagents are potent bases and nucleophiles that react readily with acidic protons, especially water.[3] Success hinges on maintaining strictly anhydrous (water-free) conditions.

Causality and Solutions:

  • Moisture Contamination: Even trace amounts of water will quench the Grignard reagent, converting it to methane and rendering it inactive.

    • Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling in a desiccator or under an inert atmosphere (Nitrogen or Argon).[4] Solvents like THF or diethyl ether must be anhydrous grade and preferably distilled from a drying agent like sodium/benzophenone.[4]

  • Magnesium Passivation: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.

    • Solution: Activate the magnesium surface. Add a single crystal of iodine (I₂), which reacts with the magnesium to expose a fresh, reactive surface.[3][4] Mechanical crushing of the turnings in the flask (before adding solvent) can also be effective.

  • Slow Initiation: Sometimes the reaction is simply slow to start.

    • Solution: After adding a small portion of your methyl halide solution to the magnesium, gentle warming with a heat gun may be necessary. Once the reaction initiates (indicated by bubbling and a gray/cloudy appearance), the heat source should be removed as the reaction is exothermic.[5]

Troubleshooting Summary Table

SymptomPossible CauseRecommended Action
Reaction never starts (solution remains clear)Moisture in system or passivated MgRe-dry all glassware; use fresh anhydrous solvent; activate Mg with iodine.[3][4]
Initial bubbling, then reaction stopsInsufficient activation or localized depletion of halideAdd another iodine crystal; ensure efficient stirring.
Vigorous, uncontrollable reactionAddition rate of halide is too fastAdd the halide solution dropwise at a rate that maintains a gentle reflux.[3][5]
Experimental Protocol: Preparation of Methylmagnesium Bromide
  • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • In the dropping funnel, prepare a solution of methyl bromide in anhydrous diethyl ether or THF.

  • Add approximately 10% of the methyl bromide solution to the magnesium. If the reaction does not initiate spontaneously, gently warm the flask.

  • Once initiation is confirmed, add the remaining methyl bromide solution dropwise to maintain a steady, gentle reflux.

  • After the addition is complete, continue to stir the gray-to-brown solution for an additional 30-60 minutes to ensure complete reaction.[3]

FAQ 2: My Grignard reagent seems fine, but the yield after adding the aldehyde is poor. What else could be wrong?

If the Grignard reagent preparation is successful, yield loss during the addition step points to issues with stoichiometry, temperature, or side reactions.

Causality and Solutions:

  • Inaccurate Stoichiometry: It is difficult to assume a 100% yield during Grignard formation. Using an unquantified reagent can lead to adding insufficient nucleophile.

    • Solution: Titrate the Grignard reagent before use. A common method involves reacting an aliquot of the Grignard solution with a known amount of I₂ and back-titrating with sodium thiosulfate.[3] Aim to use 1.1-1.5 equivalents of the Grignard reagent relative to the aldehyde.

  • Enolization of the Aldehyde: While less common with aldehydes than ketones, the Grignard reagent can act as a base, deprotonating the α-carbon if one exists.[3] However, the primary issue is often reaction with other acidic protons. The morpholine N-H proton is not present in your substrate, but any impurity with an acidic proton will be problematic.

  • Improper Temperature Control: The addition of the aldehyde to the Grignard reagent is highly exothermic.[5] Uncontrolled temperature increases can lead to side reactions and reduced yield.

    • Solution: Cool the Grignard solution to 0°C in an ice bath. Add the aldehyde, dissolved in anhydrous solvent, dropwise via a syringe or dropping funnel with vigorous stirring.[3]

Section 3: Optimizing the Ketone Reduction Route (Route B)

This route is generally more reliable and higher-yielding than the Grignard pathway. Troubleshooting here focuses on optimizing conditions rather than overcoming complete reaction failure.

FAQ 3: Which reducing agent is best for this conversion, and why?

The choice of reducing agent is critical for balancing reactivity, safety, and ease of workup.

Causality and Comparison:

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. It is stable in protic solvents like methanol and ethanol, making the reaction setup straightforward and safe. Its workup is a simple aqueous quench. For this specific transformation (ketone to secondary alcohol), NaBH₄ is the ideal choice.

  • Lithium Aluminum Hydride (LiAlH₄): LAH is a much more powerful and non-selective reducing agent. It reacts violently with water and protic solvents, requiring strictly anhydrous conditions (e.g., in THF or diethyl ether) and a more complex, hazardous workup procedure (e.g., Fieser workup). While effective, its high reactivity is unnecessary for this simple ketone reduction and introduces significant safety risks.

Reducing Agent Comparison Table

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild; reduces aldehydes & ketonesVery Strong; reduces most carbonyls
Solvent Protic (Methanol, Ethanol)Aprotic (THF, Diethyl Ether)
Safety Stable in air; reacts slowly with waterReacts violently with water; pyrophoric
Workup Simple aqueous quenchCautious, multi-step quench required
Recommendation Highly Recommended Not Recommended (overkill, hazardous)
Experimental Protocol: Reduction of Ketone with NaBH₄
  • In a round-bottom flask, dissolve 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (1.0 equivalent) in methanol or ethanol.

  • Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15-20 minutes. Caution: Gas evolution (H₂) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.

  • Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding 1M hydrochloric acid (HCl) until the pH is ~7 and gas evolution ceases.

  • Remove the bulk of the organic solvent via rotary evaporation.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography or recrystallization as needed.

Section 4: Troubleshooting Workflow

When encountering low yields, a systematic approach is crucial. The following decision tree can help diagnose the issue based on the chosen synthetic route.

start Low Yield Observed route_choice Which route was used? start->route_choice grignard_path Grignard Route route_choice->grignard_path Route A reduction_path Ketone Reduction route_choice->reduction_path Route B grignard_check Did Grignard reagent form? grignard_path->grignard_check reduction_check Did starting material disappear (TLC)? reduction_path->reduction_check grignard_no NO: - Check anhydrous conditions - Activate Mg with I₂ - Ensure halide purity grignard_check->grignard_no No grignard_yes YES: - Titrate reagent for accurate stoichiometry - Check aldehyde purity - Control temperature (0°C addition) - Optimize workup grignard_check->grignard_yes Yes reduction_no NO: - Check NaBH₄ activity (use fresh reagent) - Increase equivalents of NaBH₄ - Extend reaction time reduction_check->reduction_no No reduction_yes YES: - Optimize workup pH - Ensure complete extraction - Check for mechanical loss during purification reduction_check->reduction_yes Yes

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Interpretation of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol

Executive Summary This guide provides a high-level technical analysis of the 1H NMR spectrum for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol . As a chiral secondary alcohol derived from a morpholine-substituted aceto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-level technical analysis of the 1H NMR spectrum for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol . As a chiral secondary alcohol derived from a morpholine-substituted acetophenone, this molecule presents unique spectral challenges, particularly in distinguishing the chiral center protons and analyzing the spin systems of the morpholine ring.

This document moves beyond basic assignment, offering a comparative analysis of:

  • Precursor vs. Product: Distinguishing the target alcohol from its ketone precursor (reaction monitoring).

  • Solvent Effects: The critical differences between CDCl₃ and DMSO-d₆ regarding hydroxyl proton visibility and coupling.

Structural Analysis & Spin Systems

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.

MoleculeStructure Figure 1: Magnetic Environment Decomposition of the Target Molecule Core Phenyl Ring (1,2,4-Substitution) Sub1 Morpholine Ring (Pos 4: Resonance Donor) Core->Sub1 Shielding (Ortho/Para) Sub2 Chloro Group (Pos 2: Inductive Withdrawing) Core->Sub2 Deshielding (Ortho) Sub3 1-Hydroxyethyl Chain (Pos 1: Chiral Center) Core->Sub3 Chiral Induction

The Aromatic Region (ABC-like System)

The 2-chloro-4-morpholino substitution pattern creates a specific splitting pattern:

  • H-3 (d, ~2.0-2.5 Hz): Located between Cl and Morpholine. Shielded by the morpholine oxygen/nitrogen lone pairs but deshielded by Chlorine.

  • H-5 (dd, ~8.5, 2.5 Hz): Ortho to the morpholine group; significantly shielded by the nitrogen lone pair resonance.

  • H-6 (d, ~8.5 Hz): Ortho to the alkyl chain. Typically the most deshielded aromatic proton in this system due to the lack of strong resonance shielding compared to H-3/H-5.

The Morpholine Ring (AA'BB' System)

While often approximated as triplets, the morpholine protons form an AA'BB' or AA'XX' system.

  • O-CH₂: Deshielded (closer to Oxygen), typically ~3.7–3.8 ppm.

  • N-CH₂: Shielded (closer to Nitrogen), typically ~3.0–3.1 ppm.

Comparative Analysis 1: Reaction Monitoring

Scenario: A medicinal chemist is reducing 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one (Ketone) to the target Alcohol .

The primary challenge is quantifying conversion. The table below highlights the diagnostic signal shifts required for "Go/No-Go" decisions.

FeaturePrecursor (Ketone)Target (Alcohol)Diagnostic Action
Methyl Group Singlet (s) at ~2.55 ppmDoublet (d) at ~1.35 ppmPrimary Indicator. Integration of the doublet vs. singlet determines % conversion.
Methine/Carbonyl No proton (C=O)Quartet (q) at ~5.10 ppmAppearance of the quartet confirms reduction of the carbonyl.
Aromatic H-6 Deshielded (~7.6 ppm) due to C=O anisotropyUpfield shift (~7.3 ppm)Loss of carbonyl anisotropy causes H-6 to move upfield.

Comparative Analysis 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Scenario: Characterization for publication vs. high-throughput screening.

The choice of solvent fundamentally alters the appearance of the chiral center (the ethanol side chain).

The Hydroxyl Proton Dilemma
  • In CDCl₃: The hydroxyl proton (–OH) undergoes rapid chemical exchange. It usually appears as a broad singlet. Crucially, it does not split the neighboring CH proton , leaving the methine as a clean quartet (coupling only to the methyl group).

  • In DMSO-d₆: Strong hydrogen bonding slows the exchange rate. The –OH becomes a sharp doublet (approx 5.0–5.5 ppm). Consequently, the neighboring methine proton splits further, turning the quartet into a multiplet (quintet-like) .

Data Comparison Table
Spectral FeatureCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl Sulfoxide-d6)
–OH Proton Broad singlet (variable, 1.8–2.5 ppm)Sharp doublet (~5.1 ppm, J ≈ 4–5 Hz)
–CH(OH)– Methine Quartet (J ≈ 6.5 Hz)Multiplet (coupled to CH₃ and OH)
Morpholine Resolution High resolution; distinct multipletsSlightly broader due to viscosity; solvent peak may overlap (~2.5 ppm)
Water Peak ~1.56 ppm (usually distinct)~3.33 ppm (can obscure Morpholine N-CH₂)

Recommendation:

  • Use CDCl₃ for routine purity checks to avoid water peak interference with the morpholine signals.

  • Use DMSO-d₆ if full characterization of the hydroxyl group (and proof of alcohol formation) is required.

Detailed Assignment Protocol (Experimental Workflow)

To ensure reproducibility, follow this logic flow for assignment.

AssignmentFlow Figure 2: Logic Flow for Spectral Assignment Start Start Interpretation Step1 Identify Methyl Doublet (~1.3 ppm) Start->Step1 Step2 Identify Methine Signal Step1->Step2 Decision Solvent? Step2->Decision CDCl3 CDCl3: Expect Quartet Decision->CDCl3 DMSO DMSO-d6: Expect Multiplet + OH Doublet Decision->DMSO Step3 Integrate Morpholine (2x 4H Multiplets) CDCl3->Step3 DMSO->Step3 Step4 Assign Aromatic Region (Use Coupling Constants) Step3->Step4

Estimated Chemical Shifts (in CDCl₃)

Based on additivity rules and analog comparison [1, 2].

  • 1.35 ppm (3H, d, J=6.4 Hz): Methyl group of the ethanol chain.

  • 2.0–3.0 ppm (1H, br s): Hydroxyl proton (concentration dependent).

  • 3.15 ppm (4H, m): Morpholine N–CH₂ protons.

  • 3.85 ppm (4H, m): Morpholine O–CH₂ protons.

  • 5.10 ppm (1H, q, J=6.4 Hz): Methine proton (CH–OH).

  • 6.85 ppm (1H, dd, J=8.6, 2.5 Hz): Aromatic H-5.

  • 6.95 ppm (1H, d, J=2.5 Hz): Aromatic H-3.

  • 7.40 ppm (1H, d, J=8.6 Hz): Aromatic H-6.

Critical QC Checkpoints
  • The "Water" Trap: In DMSO, the water signal appears at 3.33 ppm. This often overlaps with the "roof" of the morpholine N-CH₂ multiplet (approx 3.0–3.2 ppm). Ensure your integration of the 2.8–3.2 ppm region accounts for this, or dry your sample thoroughly.

  • Rotational Isomerism: At room temperature, the morpholine ring flips rapidly, averaging the axial and equatorial protons. If the spectrum is run at very low temperatures (< -40°C), these multiplets will broaden and split into distinct axial/equatorial signals [3].

References

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Katritzky, A. R., et al. (2005).[3] "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry. Link

  • Reich, H. J. (2023). "Structure and Reactivity: NMR of Conformational Exchange." University of Wisconsin-Madison. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2][3] (General Reference for Additivity Rules).

Sources

Comparative

Comparing reactivity of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol with other phenyl ethanols

The following guide provides an in-depth comparative analysis of the reactivity profile of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol (hereafter referred to as CMP-Ethanol ) versus standard phenyl ethanol derivative...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the reactivity profile of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol (hereafter referred to as CMP-Ethanol ) versus standard phenyl ethanol derivatives.

This analysis synthesizes physical organic chemistry principles with practical synthetic applications, specifically tailored for medicinal chemistry workflows involving kinase inhibitor intermediates.

Executive Summary: The "Push-Pull-Steric" Dynamic

CMP-Ethanol represents a unique reactivity class compared to unsubstituted 1-phenylethanol or electron-deficient analogs (e.g., 1-(4-nitrophenyl)ethanol). Its behavior is governed by three competing structural factors:

  • The "Push" (Electronic Activation): The para-morpholine group is a potent electron donor via resonance (+R). This significantly stabilizes benzylic carbocation intermediates, accelerating

    
     substitutions and 
    
    
    
    dehydrations by orders of magnitude compared to standard phenyl ethanols.
  • The "Pull" (Inductive Deactivation): The ortho-chloro atom exerts a localized electron-withdrawing inductive effect (-I), slightly increasing the acidity of the benzylic proton.

  • The "Shield" (Steric Hindrance): The ortho-chloro substituent creates steric bulk around the hydroxyl center, impeding the approach of bulky bimolecular reagents (

    
     pathways) and requiring specific conformational alignments for oxidation.
    
FeatureCMP-Ethanol1-Phenylethanol (Standard)1-(4-Nitrophenyl)ethanol
Benzylic Carbocation Stability High (Resonance stabilized)ModerateLow (Destabilized)
Dominant Substitution Mechanism

(Rapid)
Mixed

/


(Sluggish)
Oxidation Rate (Hydride Transfer) Fast (Electron-rich)ModerateSlow
Risk of Side Reactions High (Ring electrophilic attack)LowLow

Mechanistic Visualization: Carbocation Stabilization

The defining feature of CMP-Ethanol is the ability of the morpholine nitrogen lone pair to delocalize charge. Unlike 1-phenylethanol, where stabilization is limited to the phenyl ring, CMP-Ethanol creates a "vinylogous iminium" character in the intermediate.

G cluster_0 Stabilization Effect Start CMP-Ethanol (Neutral) Ionization Ionization (-OH2+) Start->Ionization H+ / Solvent Cation_Benzylic Benzylic Cation (Localized) Ionization->Cation_Benzylic Rate Limiting Step (k1) Cation_Resonance Iminium Ion (Delocalized via Morpholine) Cation_Benzylic->Cation_Resonance Resonance (+R) Product Substituted Product (e.g., Chloride) Cation_Resonance->Product Nucleophile Attack

Figure 1: Resonance stabilization pathway showing the contribution of the morpholine nitrogen to the benzylic cation stability, facilitating SN1 pathways.

Comparative Experimental Data

A. Nucleophilic Substitution (Conversion to Alkyl Chloride)

Reaction: Alcohol + HCl (conc.)


 Alkyl Chloride
  • CMP-Ethanol: Reacts within <15 minutes at room temperature. The morpholine group drives the leaving group departure.

  • 1-Phenylethanol: Requires 1-2 hours or heat.

  • 1-(4-Nitrophenyl)ethanol: Requires heat and prolonged time (often >12 hours) or activation (e.g.,

    
    ).
    
B. Oxidation Profile

Reaction: Alcohol


 Acetophenone Derivative
While electron-rich alcohols are generally easier to oxidize via hydride abstraction, CMP-Ethanol presents a chemoselectivity challenge. Strong oxidants (e.g., Chromic acid) can attack the electron-rich morpholine ring or cause over-oxidation.

Recommended Protocol: TCT/DMSO (Swern-like) or IBD/TEMPO .

  • Note: Avoid acidic permanganate, which will oxidize the morpholine nitrogen.

Validated Experimental Protocol: Mild Chlorination

This protocol is designed to validate the high reactivity of CMP-Ethanol while avoiding ring chlorination (a common side reaction with


 generation). We utilize TCT (2,4,6-Trichloro-1,3,5-triazine) / DMSO , a neutral system that leverages the alcohol's reactivity without harsh acidic conditions.[1]
Materials
  • Substrate: CMP-Ethanol (1.0 eq)

  • Reagent: TCT (0.34 eq)

  • Catalyst/Solvent: Anhydrous DMSO (3.0 eq) in

    
     (DCM).
    
  • Control: 1-Phenylethanol.[2]

Step-by-Step Methodology
  • Preparation: Dissolve CMP-Ethanol (1 mmol) in anhydrous DCM (5 mL) under

    
     atmosphere.
    
  • Activation: Add anhydrous DMSO (3 mmol) and stir at 0°C for 5 minutes.

  • Reagent Addition: Add TCT (0.34 mmol) in one portion.

    • Observation Point: For CMP-Ethanol, the reaction is often exothermic. Monitor internal temperature.[2]

  • Monitoring (Self-Validation):

    • Spot TLC every 5 minutes (Mobile Phase: 30% EtOAc/Hexane).

    • Success Metric: CMP-Ethanol should show full conversion (

      
      ) within 10–20 minutes .
      
    • Control Comparison: Run 1-phenylethanol in parallel; it typically requires 40–60 minutes for completion under identical conditions.

  • Quench: Add water (5 mL) and separate layers. Wash organic layer with saturated

    
     (to remove cyanuric acid byproducts).
    
  • Isolation: Dry over

    
     and concentrate.
    

Why this works: The TCT/DMSO system forms a Vilsmeier-Haack type active species. The electron-rich nature of CMP-Ethanol facilitates the initial attack on the activated DMSO species, while the ortho-chloro group prevents the formation of ether dimers (a common side reaction in unhindered electron-rich alcohols).

Synthesis Workflow Diagram

The following diagram outlines the decision matrix for processing CMP-Ethanol based on the desired outcome, highlighting the necessary precautions for its specific electronic profile.

Workflow Substrate CMP-Ethanol (Start) Decision Target Transformation? Substrate->Decision Oxidation Oxidation to Ketone Decision->Oxidation Carbonyl Formation Subst Substitution (Cl/Br) Decision->Subst Functionalization Method_Ox Use IBD/TEMPO or DMP (Avoid KMnO4/Jones) Oxidation->Method_Ox Selectivity Critical Result_Ox Acetophenone Analog (High Yield) Method_Ox->Result_Ox Method_Sub Use TCT/DMSO or HBr (Monitor for Styrene) Subst->Method_Sub SN1 Favored Result_Sub Benzylic Halide (Rapid Reaction) Method_Sub->Result_Sub

Figure 2: Decision matrix for CMP-Ethanol transformation, emphasizing reagent choices that prevent morpholine degradation.

References

  • Sun, L., et al. (2008).[1] "A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions."[1] Synthesis, 2008(24), 3919-3924.[1]

  • Tohma, H., & Kita, Y. (2004). "Hypervalent Iodine Reagents for the Oxidation of Alcohols and Their Application to Complex Molecule Synthesis." Advanced Synthesis & Catalysis, 346(2-3), 111-124.

  • BenchChem. (2025).[3][4] "Application of 1-(4-Chlorophenyl)ethanol in the Synthesis of Pharmaceutical Intermediates." BenchChem Technical Guides.

  • National Institute of Standards and Technology (NIST). "4-Morpholineethanol, α-phenyl- Data."[5] NIST Chemistry WebBook.[5]

Sources

Validation

Technical Comparison Guide: IR Spectroscopy Characterization of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol

Executive Summary: The Spectroscopic Identity In drug development, 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol (hereafter referred to as Target Alcohol ) serves as a critical chiral intermediate, often synthesized vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Identity

In drug development, 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol (hereafter referred to as Target Alcohol ) serves as a critical chiral intermediate, often synthesized via the enantioselective reduction of its ketone precursor.

This guide provides a definitive infrared (IR) spectroscopy framework to validate the identity of the Target Alcohol. Unlike generic spectral lists, this analysis focuses on the comparative distinction between the product and its critical process impurities (specifically the starting ketone).

Key Differentiator: The spectroscopic "smoking gun" for this transformation is the complete ablation of the conjugated ketone carbonyl band (~1680 cm⁻¹) and the emergence of the broad hydroxyl stretching vibration (~3300–3400 cm⁻¹).

Structural Dissection & Functional Group Analysis

To interpret the spectrum accurately, we must first deconstruct the molecule into its constituent oscillators.

Molecular Architecture

The molecule consists of three distinct vibrational domains:

  • The Phenyl Core: A 1,2,4-trisubstituted benzene ring containing an aryl chloride.

  • The Morpholine Moiety: A saturated heterocycle providing characteristic ether (C-O-C) and amine-like (C-N) signatures.

  • The Ethanol Side Chain: The site of chemical transformation (Ketone

    
     Secondary Alcohol).
    
Visualization of Vibrational Centers

The following diagram maps the structural nodes to their expected IR active regions.

G Molecule 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol OH_Group Sec-Alcohol (O-H) 3300-3400 cm⁻¹ (Broad, H-bonded) Molecule->OH_Group Transformation Site Morpholine Morpholine Ring C-O-C: ~1110 cm⁻¹ C-N: ~1230 cm⁻¹ Molecule->Morpholine 3° Amine/Ether Aryl_Cl Aryl Chloride (C-Cl) 1030-1090 cm⁻¹ (Fingerprint) Molecule->Aryl_Cl Halogen Sub. Aromatic Benzene Ring (C=C) 1450-1600 cm⁻¹ (Sharp doublets) Molecule->Aromatic Scaffold

Figure 1: Functional group decomposition mapping chemical structure to specific IR frequency zones.

Comparative Analysis: Product vs. Alternatives

The most common analytical challenge is distinguishing the Target Alcohol from its Ketone Precursor (1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one).

The "Switch" Signals

The reduction reaction causes a dramatic shift in the dipole moment and bond order at the benzylic position.

FeatureTarget Alcohol (Product) Ketone Precursor (Alternative) Spectroscopic Significance
Functional Group Secondary Alcohol (-CH(OH)-)Conjugated Ketone (-C=O)Primary Process Control
3200–3500 cm⁻¹ Strong, Broad (O-H Stretch)Absent (or weak overtone)Confirmation of reduction.
1670–1700 cm⁻¹ AbsentStrong, Sharp (C=O Stretch)Confirmation of starting material consumption.
1050–1150 cm⁻¹ Strong (C-O Stretch, alcohol)Weak/Absent (in this specific mode)Secondary confirmation.
Conjugation Broken (Ring isolated from alkyl)Intact (Ring conjugated with C=O)Shifts aromatic C=C bands slightly lower in the ketone.
Detailed Spectral Assignments (Experimental Expectations)
Frequency (cm⁻¹)AssignmentIntensityNotes on Causality
3350 ± 50 O-H StretchingBroad, Med-StrongDiagnostic. Indicates H-bonding network in the solid state.
2850–2960 C-H Stretching (Aliphatic)MediumContributions from the morpholine ring (-CH₂-) and the ethyl group.
1600, 1580 C=C Aromatic StretchSharp, MediumCharacteristic of the benzene ring.
1230–1250 C_aryl-N StretchingMediumVibration of the bond connecting the morpholine nitrogen to the phenyl ring.
1110 ± 10 C-O-C StretchingStrongMorpholine Fingerprint. The ether linkage within the morpholine ring is highly polar and IR active.
1080 ± 10 C-Cl StretchingMediumOften obscured by C-O bands, but contributes to the "fingerprint" complexity.
~810–830 C-H Out-of-Plane (OOP)StrongCharacteristic of 1,2,4-trisubstituted benzene (2 adjacent H, 1 isolated H).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol designed to minimize sampling artifacts (e.g., moisture absorption which mimics O-H peaks).

Method: Attenuated Total Reflectance (ATR)

Why ATR? The Target Alcohol is likely a solid or viscous oil. ATR requires no sample dilution (unlike KBr pellets), preventing hygroscopic water absorption that could generate false positive O-H signals.

Step-by-Step Workflow
  • Blank Correction: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.

  • Sample Loading: Apply ~5-10 mg of the Target Alcohol to the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Insufficient pressure yields noisy spectra; excessive pressure can damage soft crystals.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16 scans (minimum).

  • Validation Logic (The "Go/No-Go" Decision):

DecisionTree Start Acquire Spectrum Check_CO Check 1670-1700 cm⁻¹ (C=O Region) Start->Check_CO Check_OH Check 3300-3400 cm⁻¹ (O-H Region) Check_CO->Check_OH Peak Absent Result_SM Starting Material Present (Incomplete Reaction) Check_CO->Result_SM Peak Present Result_Prod Target Alcohol Confirmed Check_OH->Result_Prod Broad Peak Present Result_Wet Check Moisture/Solvent Check_OH->Result_Wet Sharp/Weak Peak

Figure 2: Spectral decision tree for reaction monitoring.

Technical Insights & Troubleshooting

Polymorphism & Hydrogen Bonding

The exact position of the O-H band (3350 cm⁻¹) is sensitive to the solid-state form (polymorph).

  • Crystalline Solid: Sharp, well-defined O-H band (strong H-bonding network).

  • Amorphous/Oil: Broader, diffuse O-H band.

  • Tip: If the O-H band appears as a sharp spike >3600 cm⁻¹, the sample is likely in a non-hydrogen-bonded state (rare for solids) or very dilute solution.

The Morpholine "Masking" Effect

The morpholine ring contains a C-O-C ether linkage that absorbs strongly near 1100 cm⁻¹. This overlaps with the secondary alcohol C-O stretch (typically 1050–1150 cm⁻¹).

  • Implication: Do not rely solely on the "fingerprint" region (1000–1200 cm⁻¹) to confirm the alcohol formation, as the morpholine signal is always present. Rely on the high-frequency O-H stretch (3300+ cm⁻¹).

References

  • Synthesis & Reduction Context

    • BenchChem. (2025). Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol. Retrieved from

    • Organic Chemistry Portal. (2024). Alcohol synthesis by carbonyl compound reduction. Retrieved from

  • Spectral Data & Characteristic Frequencies

    • NIST Mass Spectrometry Data Center.[1] Ethanone, 1-(2-chlorophenyl)- IR Spectrum. Retrieved from

    • LibreTexts Chemistry. (2024).[2][3][4][5] Infrared Spectra of Some Common Functional Groups. Retrieved from

  • Morpholine Ring Characterization

    • ResearchGate. (2024). Observed IR spectrum of neutral morpholine and calculated spectrum. Retrieved from

Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol
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